molecular formula C14H26O4 B3061186 Glyceryl 1-undecylenate CAS No. 62285-15-8

Glyceryl 1-undecylenate

Cat. No. B3061186
CAS RN: 62285-15-8
M. Wt: 258.35 g/mol
InChI Key: GJVUMEONPPTZEY-UHFFFAOYSA-N
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Description

Glyceryl 1-undecylenate, also known as Undecylenic Acid, Monoester with 1,2,3-Propanetriol, is a common ingredient in skincare and haircare products . It belongs to a class of substances known as esters, which are organic compounds produced by replacing the hydrogen of an acid with an alkyl or other organic group . It is primarily used as a skin conditioning agent, emollient, and surfactant-emulsifying ingredient in cosmetics .


Synthesis Analysis

The direct esterification reaction between glycerol and undecylenic acid can generate three different esters: glycerol mono-, di- and triundecenoate . Glycerol has three OH groups, which accept acyl groups during esterification reactions with undecylenic acid .


Molecular Structure Analysis

Glyceryl 1-undecylenate has a molecular formula of C14H26O4 . Its average mass is 258.354 Da and its monoisotopic mass is 258.183105 Da .


Chemical Reactions Analysis

Glycerol and its derivatives, including Glyceryl 1-undecylenate, are used as solvents in a variety of applications . They can serve as a reaction medium, solvent-reagent, or a dispersive medium .

Scientific Research Applications

Polymerization and Material Applications

  • Polymer Synthesis: Glyceryl 1-undecylenate serves as a synthon for polymerization, leading to photopolymerizable monomers and polyhydroxyurethane-based materials. This process involves green chemistry approaches like solvent-less and catalyzed reactions. The synthesized polymers are characterized using various techniques like NMR, TGA, and DSC (Bigot et al., 2016).
  • Material Characterization: Its applications extend to the development and analysis of novel materials, particularly in assessing their thermal and structural properties (Brubach et al., 2007).

Enzymatic Synthesis

  • Green Enzymatic Production: Enzymatic synthesis of glyceryl monoundecylenate is achieved using immobilized Candida antarctica lipase B. The synthesis process is optimized for various conditions like molar ratio and enzyme load, leading to a high yield of GMU (Yadav et al., 2017).

Biomedical Applications

  • Tumor Cell Apoptosis: A formulation containing undecylenic acid, a component of glyceryl 1-undecylenate, demonstrates potential in inducing tumor cell apoptosis. This suggests its application in cancer therapy (Day et al., 2022).
  • Drug Delivery Systems: Glyceryl 1-undecylenate-based polymers are explored for their use in drug delivery systems, with a focus on controlled release properties and biocompatibility (Lluch et al., 2013).

Miscellaneous Applications

  • Surface Treatment: GMU exhibits self-assembling properties, making it useful for surface treatments where water retention is important (Boussambe et al., 2017).
  • Skin Permeation Enhancement: GMU is studied for its potential to enhance skin permeation in topical and transdermal formulations (Lim et al., 2014).

Future Directions

Glyceryl 1-undecylenate is a frequent constituent within various cosmetic products, and the skin benefits it may confer are recognized . Its usage is quite universal, making it appropriate for all skin types – dry, oily, combination, or even sensitive . It is suitable for both vegetarians and vegans as it’s a synthetic ingredient derived from bio-based sources rather than being sourced from animals or animal by-products . The future of Glyceryl 1-undecylenate in cosmetic products looks promising given its wide range of benefits and applications .

properties

IUPAC Name

2,3-dihydroxypropyl undec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h2,13,15-16H,1,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVUMEONPPTZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432858
Record name 10-Undecenoic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceryl 1-undecylenate

CAS RN

62285-15-8
Record name Glyceryl 1-undecylenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062285158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Undecenoic acid, 2,3-dihydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1-UNDECYLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68LJT9544
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Sarkar, S Dagar, A Verma, S Rajamani - Scientific reports, 2020 - nature.com
… The binary systems based on the undecylenic acid (UDA, C11) fatty acid system were prepared by mixing undecylenic acid (UDA) with either glyceryl 1-undecylenate (UDG) or …
Number of citations: 29 www.nature.com
S Sarkar, S Dagar, A Verma, S Rajamani - bioRxiv, 2019 - scholar.archive.org
… C11_UDA, C11_2:1_UDG, C11_2:1_UDOH and C11_4:1:1_T represents, homogenous undecylenic acid system, undecylenic acid- glyceryl 1-undecylenate mixed binary system, the …
Number of citations: 2 scholar.archive.org
S Sarkar, S Dagar, A Verma, S Rajamani - bioRxiv, 2019 - biorxiv.org
… The binary systems based on the undecylenic acid (C11) fatty acid system were prepared by mixing undecylenic acid (UDA) with either glyceryl 1-undecylenate (UDG) or undecylenyl …
Number of citations: 3 www.biorxiv.org
S Sarkar - 2022 - dr.iiserpune.ac.in
… mixing undecylenic acid (UDA) with either glyceryl 1-undecylenate (UDG) or undecylenyl alcohol (UDOH). Similarly, the oleic acid based (OA, C18) binary systems were prepared by …
Number of citations: 0 dr.iiserpune.ac.in

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